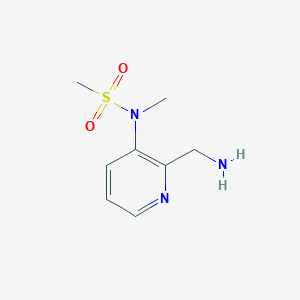

N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide

Description

N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a pyridine ring substituted with an aminomethyl group and a methanesulfonamide moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name |

N-[2-(aminomethyl)pyridin-3-yl]-N-methylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2S/c1-11(14(2,12)13)8-4-3-5-10-7(8)6-9/h3-5H,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDTDRWMWYUZZOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(N=CC=C1)CN)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901192146 | |

| Record name | N-[2-(Aminomethyl)-3-pyridinyl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073159-71-3 | |

| Record name | N-[2-(Aminomethyl)-3-pyridinyl]-N-methylmethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073159-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[2-(Aminomethyl)-3-pyridinyl]-N-methylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901192146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide typically involves the reaction of 2-(aminomethyl)pyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Similar Compounds

N-(Pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but differ in the substituents attached to the ring.

3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but have different functional groups and biological activities.

Uniqueness

N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide is unique due to its specific combination of the aminomethyl and methanesulfonamide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with an aminomethyl substituent and a methanesulfonamide group. This unique structure contributes to its reactivity and biological properties. The molecular formula is with a molecular weight of 201.26 g/mol.

This compound acts primarily as an enzyme inhibitor . It binds to the active sites of specific enzymes, preventing substrate interaction and subsequent catalytic activity. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its mechanism likely involves interference with bacterial enzyme systems, thereby inhibiting growth and replication.

Anticancer Potential

Studies have explored the compound's potential in cancer treatment, particularly its ability to inhibit tumor cell proliferation. The exact pathways are still under investigation, but preliminary data suggest it may affect cell cycle regulation and apoptosis.

Research Findings

-

Enzyme Inhibition Studies :

- In vitro assays have shown that this compound effectively inhibits enzymes such as acetylcholinesterase (AChE) , which is crucial in neurodegenerative disease contexts, particularly Alzheimer's disease .

- Molecular docking studies have provided insights into the binding affinities and interactions at the molecular level, supporting its role as a potent AChE inhibitor .

- Antimicrobial Activity :

- Case Studies :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| N-(3-(Aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide | Similar pyridine structure | Antimicrobial and anticancer properties |

| N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl) | Different substituents | Known tyrosine kinase inhibitor |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide, and how can intermediates be optimized for yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine core. Key steps include:

- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution under basic conditions.

- Sulfonylation : Reaction with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the sulfonamide group.

- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) may be used for attaching heterocyclic moieties .

- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (0–60°C), and stoichiometry (1.2–2.0 eq. of sulfonylating agent) improves yield. Monitor by TLC or HPLC .

Q. How is the structural conformation of this compound validated, and what crystallographic parameters are critical?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters:

- Data-to-Parameter Ratio : ≥15:1 ensures model reliability.

- R-Factor : ≤0.05 indicates high precision (e.g., R = 0.031 in a related sulfonamide structure ).

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., N–H···O=S) to confirm sulfonamide geometry.

- Torsion Angles : Pyridine ring planarity and sulfonamide dihedral angles (<10° deviation) validate steric feasibility .

Q. What spectroscopic techniques are used to characterize this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- NMR : H NMR resolves methyl group splitting (δ 2.8–3.2 ppm for N–CH) and pyridine protons (δ 7.1–8.5 ppm). C NMR confirms sulfonamide quaternary carbon (δ 45–50 ppm).

- MS : High-resolution ESI-MS identifies [M+H] with <2 ppm error.

- IR : S=O stretching (1130–1170 cm) and N–H bending (1540–1650 cm) confirm functional groups.

- Contradictions : Overlapping signals in crowded regions (e.g., aromatic protons) are resolved via 2D NMR (COSY, HSQC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the aminomethylpyridine-sulfonamide scaffold?

- Methodological Answer :

- Modification Sites :

- Pyridine Ring : Introduce electron-withdrawing groups (e.g., –NO) at C4 to enhance electrophilicity.

- Aminomethyl Group : Replace with bulkier amines (e.g., cyclopropylmethyl) to probe steric effects on target binding.

- Sulfonamide : Substitute with sulfonylurea or sulfamate to alter pharmacokinetics .

- Assays : Use enzyme inhibition assays (e.g., kinase or protease panels) and cellular viability tests (IC determination). Cross-validate with molecular docking to map binding poses .

Q. What strategies mitigate solubility limitations of this compound in aqueous buffers for in vitro studies?

- Methodological Answer :

- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without denaturing proteins.

- pH Adjustment : Ionize the sulfonamide group (pKa ~1.5–2.5) via mild basification (pH 7.4–8.0).

- Salt Formation : Prepare hydrochloride or sodium salts via acid/base titration .

- Nanoparticle Formulation : Encapsulate in PEG-PLGA nanoparticles for sustained release .

Q. How can computational methods predict metabolic stability and potential toxicity of this compound?

- Methodological Answer :

- Metabolism Prediction :

- CYP450 Metabolism : Use SwissADME or ADMET Predictor to identify labile sites (e.g., N-methylation susceptibility).

- Phase II Metabolism : Simulate glucuronidation/sulfation at the aminomethyl group .

- Toxicity Profiling :

- AMES Test : In silico models (e.g., Derek Nexus) assess mutagenicity risk.

- hERG Inhibition : Molecular dynamics (MD) simulations evaluate potassium channel binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.